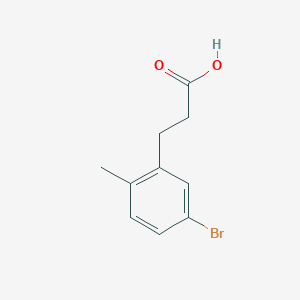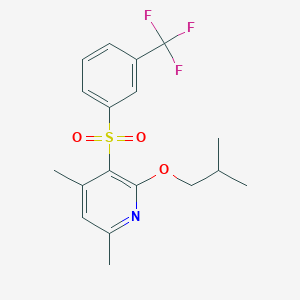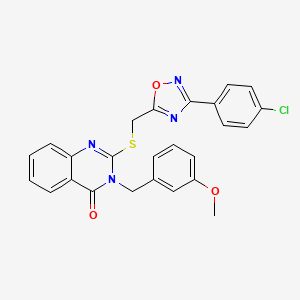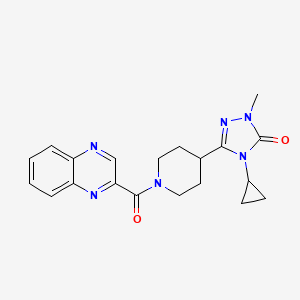
3-(5'-Bromo-2'-methylphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5’-Bromo-2’-methylphenyl)propionic acid is a carboxylic acid building block . It is also known as Bromfenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions.
Synthesis Analysis
The synthesis of 3-(5’-Bromo-2’-methylphenyl)propionic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 3-(5’-Bromo-2’-methylphenyl)propionic acid is C10H11BrO2. The molecular weight is 243.1.Physical And Chemical Properties Analysis
3-(5’-Bromo-2’-methylphenyl)propionic acid appears as crystals or powder or crystalline powder . It has a melting point of 112.0-121.0°C . The compound is white in color .Aplicaciones Científicas De Investigación
Organic Synthesis
3-(5-Bromo-2-methylphenyl)propanoic acid: is a versatile building block in organic synthesis. Its bromine atom can be used for further functional group transformations, such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules . This compound can also undergo decarboxylation reactions to form styrene derivatives, which are valuable in polymer chemistry.
Medicinal Chemistry
In medicinal chemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be utilized to synthesize a variety of biologically active molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals, especially in the realm of anti-inflammatory and analgesic drugs .
Material Science
This compound finds applications in material science, particularly in the synthesis of new organic semiconductors. The bromine atom allows for easy modification of the compound, which can be used to tune the electronic properties of materials for organic photovoltaic cells .
Analytical Chemistry
3-(5-Bromo-2-methylphenyl)propanoic acid: can serve as a standard or reagent in analytical chemistry. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatography or mass spectrometry .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown can help assess the risks and behaviors of similar compounds in ecosystems .
Biochemistry
In biochemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be used to investigate enzyme-catalyzed reactions involving halogenated aromatic compounds. It can act as a substrate to study the specificity and mechanism of halogenase enzymes .
Agriculture
The compound’s potential use in agriculture could be explored, particularly in the synthesis of herbicides or pesticides. Its structural motif is common in many agrochemicals, and its reactivity with various functional groups makes it a candidate for developing new agricultural chemicals .
Pharmacology
Finally, in pharmacology, 3-(5-Bromo-2-methylphenyl)propanoic acid may be used in drug discovery and development processes. Its structural features are beneficial for creating compounds with potential therapeutic effects, especially in targeting certain receptors or enzymes .
Safety and Hazards
Propiedades
IUPAC Name |
3-(5-bromo-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPEDTZHVKCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)


![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)